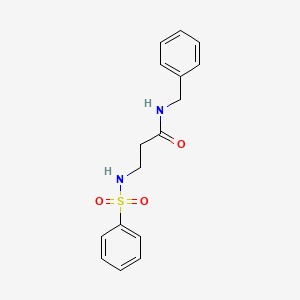
N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” is a synthetic organic compound that features a benzodioxole ring, a nitro-triazole moiety, and a butanamide chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Introduction of the Nitro-Triazole Moiety: The nitro-triazole group can be introduced via a nucleophilic substitution reaction using a suitable triazole precursor.
Formation of the Butanamide Chain: The final step involves coupling the benzodioxole and nitro-triazole intermediates with a butanamide chain through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
“N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in the triazole moiety can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Halogenated or nucleophile-substituted benzodioxole derivatives.
科学的研究の応用
Chemistry
In chemistry, “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro-triazole moiety could be involved in redox reactions, while the benzodioxole ring might participate in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
N-(2H-1,3-Benzodioxol-5-YL)-4-(3-amino-1H-1,2,4-triazol-1-YL)butanamide: Similar structure but with an amino group instead of a nitro group.
N-(2H-1,3-Benzodioxol-5-YL)-4-(1H-1,2,4-triazol-1-YL)butanamide: Lacks the nitro group in the triazole moiety.
Uniqueness
The presence of the nitro group in “N-(2H-1,3-Benzodioxol-5-YL)-4-(3-nitro-1H-1,2,4-triazol-1-YL)butanamide” might confer unique redox properties and potential biological activities that are distinct from its analogs.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c19-12(2-1-5-17-7-14-13(16-17)18(20)21)15-9-3-4-10-11(6-9)23-8-22-10/h3-4,6-7H,1-2,5,8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYYJCMAFTXXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=NC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S)-2-oxo-1-phenyl-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethanol](/img/structure/B5672086.png)
![6-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B5672101.png)
![N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5672107.png)
![9-(6-methyl-3-pyridazinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672120.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5672143.png)

![8-[3-Methyl-5-(4-propan-2-ylphenyl)pyrazol-1-yl]quinoline](/img/structure/B5672149.png)


![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)
![N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5672181.png)


